2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol
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Overview
Description
2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol is an organic compound characterized by the presence of both amino and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol typically involves the reaction of 2-chloroethanol with 2-mercaptopropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product using techniques like distillation or crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl groups are converted to sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol involves its interaction with biological molecules through its amino and sulfanyl groups. These interactions can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-aminoethoxy)ethan-1-ol
- 2-(2-aminoethylamino)ethanol
- 2-(4-benzhydrylpiperazin-1-yl)ethan-1-ol
Uniqueness
2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol is unique due to the presence of both sulfanyl and amino groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
143966-90-9 |
---|---|
Molecular Formula |
C8H19NOS2 |
Molecular Weight |
209.4 g/mol |
IUPAC Name |
2-[bis(2-sulfanylpropyl)amino]ethanol |
InChI |
InChI=1S/C8H19NOS2/c1-7(11)5-9(3-4-10)6-8(2)12/h7-8,10-12H,3-6H2,1-2H3 |
InChI Key |
MIXKZFDVMLTAIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CCO)CC(C)S)S |
Origin of Product |
United States |
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